molecular formula C14H16FNO3S2 B2466015 4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1351587-67-1

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2466015
CAS No.: 1351587-67-1
M. Wt: 329.4
InChI Key: FGNMXNRPFRBDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H16FNO3S2 and its molecular weight is 329.4. The purity is usually 95%.
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Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluorinated compounds, including those with specific fluoroalkylation patterns, have been extensively studied for their unique physicochemical properties. These properties include extreme chemical inertness, thermal stability, and a distinct phase segregation behavior. Research highlights the development of environmentally friendly fluoroalkylation reactions, emphasizing the incorporation of fluorinated groups into target molecules for various applications, such as pharmaceuticals, agrochemicals, and functional materials. The use of water as a solvent or co-solvent in these reactions marks a significant step towards green chemistry, showcasing the potential of fluoroalkylated compounds in sustainable chemical processes (Hai‐Xia Song et al., 2018).

Enhancement of Protein Stability

The incorporation of fluorinated amino acids into proteins is a novel strategy for enhancing their stability. This approach has been applied to both soluble and membrane-bound proteins, aiming to improve their resistance to chemical and thermal denaturation while retaining their structure and biological activity. The strategy is based on the unique physicochemical properties of fluorocarbons, which include their hydrophobicity and ability to stabilize protein structures. Although the synthesis of large proteins containing specifically fluorinated residues remains challenging, ongoing developments in biosynthetic methods for introducing noncanonical amino acids into proteins are promising. This area of research opens new avenues for the design of proteins with enhanced stability and novel functionalities (B. Buer & E. Marsh, 2012).

Antimicrobial Activity of Eugenol and Related Compounds

Eugenol, a phenolic compound found in essential oils, exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and yeasts responsible for human infectious diseases and food spoilage. Research into the antimicrobial mechanisms of eugenol suggests that it disrupts microbial cell membranes, leading to cell lysis. This antimicrobial property is particularly relevant for the development of natural, non-toxic food preservatives and treatments for infectious diseases. The study of eugenol and compounds with similar chemical functionalities, such as hydroxyphenyl propenes, provides valuable insights into the design of effective antimicrobial agents derived from natural products (A. Marchese et al., 2017).

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNMXNRPFRBDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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